molecular formula C14H22N4O3 B8398682 4-(3-(4-Methylpiperazin-1-yl)propoxy)-2-nitroaniline

4-(3-(4-Methylpiperazin-1-yl)propoxy)-2-nitroaniline

Cat. No. B8398682
M. Wt: 294.35 g/mol
InChI Key: RXYYDMZNSYICSQ-UHFFFAOYSA-N
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Patent
US08088767B2

Procedure details

A hydrogenation vessel was charged with 4-(3-(4-methylpiperazin-1-yl)propoxy)-2-nitroaniline (1.4 g, 4.76 mmol), ethanol (100 mL) and 10% palladium on charcoal (1 g). The reaction vessel was shaken on Parr hydrogenation apparatus. After 2 hours, the reaction mixture was filtered through a plug of Celite and washed with methanol. The resulting filtrate was concentrated under reduced pressure to 1.2 g of 4-(3-(4-methylpiperazin-1-yl)propoxy)benzene-1,2-diamine (95% yield), and was used without any further purification. MS (EI: 265 (MH+).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:18]=[CH:17][C:15]([NH2:16])=[C:14]([N+:19]([O-])=O)[CH:13]=2)[CH2:4][CH2:3]1>[Pd].C(O)C>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:13]=[C:14]([NH2:19])[C:15]([NH2:16])=[CH:17][CH:18]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CN1CCN(CC1)CCCOC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction vessel was shaken on Parr hydrogenation apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a plug of Celite
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CCN(CC1)CCCOC=1C=C(C(=CC1)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.